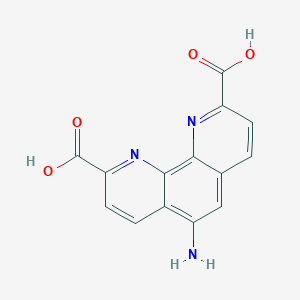
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid
概要
説明
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid is a complex organic compound with the molecular formula C14H9N3O4. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. This compound is notable for its unique structure, which includes an amino group and two carboxylic acid groups attached to the phenanthroline backbone. It is used in various scientific research applications due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the reaction of 1,10-phenanthroline with suitable reagents to introduce the amino and carboxylic acid groups. One common method involves the nitration of 1,10-phenanthroline followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or nitric acid.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amine derivatives.
科学的研究の応用
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism by which 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The specific molecular targets and pathways involved depend on the metal ion and the biological or chemical context in which the compound is used .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the amino and carboxylic acid groups.
1,10-Phenanthroline-2,9-dicarboxylic acid: Similar structure but without the amino group.
5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.
Uniqueness
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly useful in applications requiring strong and selective metal ion binding.
特性
IUPAC Name |
5-amino-1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,15H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKGOMZQFRXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)N)C=CC(=N3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















